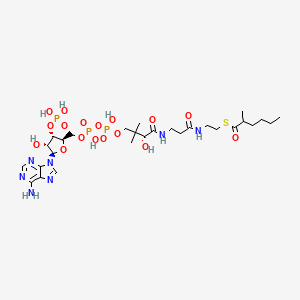

alpha-methylcaproyl-CoA

描述

属性

分子式 |

C28H48N7O17P3S |

|---|---|

分子量 |

879.7 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylhexanethioate |

InChI |

InChI=1S/C28H48N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,5-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t16?,17-,20-,21-,22+,26-/m1/s1 |

InChI 键 |

QZBBWKARTWOCMU-CRVKRRNDSA-N |

手性 SMILES |

CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of α-Methylacyl-CoA Racemase in Branched-Chain Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the β-oxidation of straight-chain fatty acids is a well-elucidated process, the catabolism of branched-chain fatty acids presents unique enzymatic challenges. This guide focuses on the critical role of α-methylacyl-CoA racemase (AMACR) and associated enzymes in the breakdown of α-methyl-branched fatty acids, such as 2-methylhexanoyl-CoA (also known as α-methylcaproyl-CoA). Due to the presence of a methyl group on the α-carbon, these fatty acids require a specialized enzymatic machinery for their complete oxidation. This document provides an in-depth overview of the metabolic pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of this essential area of fatty acid metabolism.

The Metabolic Pathway of α-Methyl-Branched Fatty Acids

The presence of a methyl group on the α-carbon of a fatty acyl-CoA, as in α-methylcaproyl-CoA, sterically hinders the enzymes of the conventional β-oxidation pathway. Consequently, a dedicated set of enzymes is required to process these molecules. The degradation of α-methyl-branched fatty acids occurs in both mitochondria and peroxisomes and involves the key enzyme α-methylacyl-CoA racemase (AMACR).

The initial steps of catabolism for dietary branched-chain fatty acids, such as phytanic acid, involve α-oxidation in the peroxisomes to yield pristanic acid, which then forms pristanoyl-CoA. Pristanoyl-CoA and other 2-methylacyl-CoAs exist as a mixture of (2R) and (2S) stereoisomers. The subsequent β-oxidation enzymes are specific for the (2S)-epimer. This is where AMACR plays its pivotal role.

AMACR catalyzes the epimerization between the (2R) and (2S)-methylacyl-CoA esters, ensuring that all molecules can be channeled into the β-oxidation pathway. Following the action of AMACR, the (2S)-methylacyl-CoA undergoes a cycle of β-oxidation, yielding propionyl-CoA and a straight-chain acyl-CoA that is two carbons shorter. This process is repeated until the entire branched-chain fatty acid is broken down. The resulting propionyl-CoA is then carboxylated by propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.

Signaling Pathways and Logical Relationships

Figure 1: Overview of branched-chain fatty acid metabolism.

Quantitative Data

Table 1: Kinetic Parameters for α-Methylacyl-CoA Racemase (AMACR)

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| (2R)-Ibuprofenoyl-CoA | M. tuberculosis | 48 ± 5 | 291 ± 30 | 6.1 x 106 | [1] |

| (2S)-Ibuprofenoyl-CoA | M. tuberculosis | 86 ± 6 | 450 ± 14 | 5.2 x 106 | [1] |

| Flurbiprofenoyl-CoA | Human AMACR 1A | 19.2 | 0.0150 | 7.8 x 102 | [2] |

| Naproxenoyl-CoA | Human AMACR 1A | 12.2 | 0.0095 | 7.8 x 102 | [2] |

| S-2-Methyldecanoyl-CoA | Human AMACR 1A | 277 | 0.0310 | 1.1 x 102 | [2] |

Table 2: Kinetic Parameters for Propionyl-CoA Carboxylase (PCC)

| Substrate | Enzyme Source | Km (mM) | Reference |

| Propionyl-CoA | Bovine Liver | 0.29 | [3][4] |

| ATP | Bovine Liver | 0.08 | [4] |

| Bicarbonate (HCO3-) | Bovine Liver | 3.0 | [3][4] |

Experimental Protocols

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

A continuous colorimetric assay is a robust method for determining AMACR activity and for screening potential inhibitors.[5][6]

Principle: This assay utilizes a synthetic substrate, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA, which upon enzymatic removal of the α-proton by AMACR, undergoes an elimination reaction to release the chromophore 2,4-dinitrophenolate (B1223059). The increase in absorbance at 354 nm is directly proportional to the enzyme activity.

Materials:

-

Purified AMACR enzyme

-

3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA (substrate)

-

Assay buffer: 50 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 354 nm

Procedure:

-

Prepare a 2x stock solution of the substrate in the assay buffer.

-

Prepare a 2x stock solution of the purified AMACR enzyme in the assay buffer.

-

In a 96-well microtiter plate, add 50 µL of the 2x enzyme solution to each well.

-

To initiate the reaction, add 50 µL of the 2x substrate solution to each well, bringing the final volume to 100 µL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the increase in absorbance at 354 nm over time (e.g., every 30 seconds for 10 minutes).

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 2,4-dinitrophenolate at 354 nm is 15,300 M-1cm-1.[5]

Figure 2: Workflow for the AMACR colorimetric assay.

Assay for Propionyl-CoA Carboxylase (PCC) Activity

PCC activity can be determined by quantifying the product, methylmalonyl-CoA, using UPLC-MS/MS.[7][8]

Principle: The enzymatic reaction is initiated by adding the sample containing PCC to a reaction mixture with the substrate propionyl-CoA and cofactors. The reaction is stopped, and the product, methylmalonyl-CoA, is extracted and quantified by UPLC-MS/MS using multiple reaction monitoring (MRM).

Materials:

-

Mitochondrial lysate or purified PCC enzyme

-

Reaction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM ATP, 20 mM NaHCO3

-

Propionyl-CoA (substrate)

-

Internal standard (e.g., 13C3-methylmalonyl-CoA)

-

Stop solution: 10% trichloroacetic acid (TCA)

-

UPLC-MS/MS system

Procedure:

-

Prepare the reaction mixture containing all components except the enzyme source.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the mitochondrial lysate or purified PCC enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Add the internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by UPLC-MS/MS.

-

Quantify the amount of methylmalonyl-CoA produced by comparing its peak area to that of the internal standard and using a standard curve.

Figure 3: Workflow for the PCC UPLC-MS/MS assay.

Quantification of Branched-Chain Acyl-CoAs by Mass Spectrometry

The analysis of the acyl-CoA pool, including branched-chain species, is essential for understanding their metabolic roles. LC-MS/MS is the method of choice for this purpose.[9][10]

Principle: Acyl-CoAs are extracted from cells or tissues, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry. The use of stable isotope-labeled internal standards allows for accurate quantification.

Materials:

-

Biological sample (cells or tissue)

-

Extraction solvent: e.g., 2:1:1 acetonitrile (B52724):isopropanol:water with 0.1% formic acid

-

Internal standard mixture (containing known concentrations of stable isotope-labeled acyl-CoAs)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Homogenize the biological sample in the cold extraction solvent containing the internal standards.

-

Incubate on ice to allow for complete extraction.

-

Centrifuge to pellet cellular debris.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

Inject the sample onto the LC-MS/MS system.

-

Separate the acyl-CoAs using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the acyl-CoAs using MRM, with specific precursor-product ion transitions for each analyte and internal standard.

-

Calculate the concentration of each acyl-CoA species based on the ratio of the peak area of the analyte to its corresponding internal standard and a calibration curve.

Conclusion

The metabolism of α-methyl-branched fatty acids is a specialized and essential pathway that is critically dependent on the activity of α-methylacyl-CoA racemase. This enzyme's role in chiral inversion is a prerequisite for the complete β-oxidation of these molecules. Deficiencies in this pathway can lead to the accumulation of toxic intermediates and have been implicated in various disease states, including certain cancers and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of branched-chain fatty acid metabolism and to explore the therapeutic potential of targeting enzymes like AMACR. The continued development of sensitive analytical techniques will undoubtedly shed more light on the regulation and physiological significance of this important metabolic route.

References

- 1. A continuous assay for alpha-methylacyl-coenzyme A racemase using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 5. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S) utilizing the elimination of 2,4-dinitrophenolate - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC00476A [pubs.rsc.org]

- 7. Development of an UPLC-MS/MS method for assaying the enzymatic activity of propionyl coenzyme-A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of α-Methylcaproyl-CoA: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of α-methylcaproyl-CoA, a branched-chain fatty acyl-CoA with potential applications in drug development and metabolic studies. The core of this process relies on the promiscuous substrate specificity of Fatty Acid Synthase (FAS), which can utilize primers other than its canonical substrate, acetyl-CoA. This guide details the enzymatic pathway, provides in-depth experimental protocols for the synthesis and purification of the necessary enzymes and the final product, and presents quantitative data where available. Visualizations of the key pathways and workflows are included to facilitate understanding.

Introduction

α-Methylcaproyl-CoA is a seven-carbon, α-methylated branched-chain fatty acyl-CoA. The introduction of a methyl group at the α-position can significantly alter the metabolic fate and biological activity of the acyl chain, making it a molecule of interest for the development of novel therapeutics and as a tool for studying lipid metabolism. The enzymatic synthesis of α-methylcaproyl-CoA offers a stereospecific and efficient alternative to chemical synthesis routes.

The synthesis of α-methylcaproyl-CoA is not a canonical pathway in most organisms but can be achieved in vitro by leveraging the inherent flexibility of the fatty acid synthesis machinery. Specifically, the process utilizes propionyl-CoA as a "starter" unit in place of acetyl-CoA, which is then elongated by the fatty acid synthase complex.

The Enzymatic Pathway

The synthesis of α-methylcaproyl-CoA is a two-stage process. The first stage involves the generation of the necessary substrates: propionyl-CoA and malonyl-CoA. The second stage is the assembly of the α-methylcaproyl moiety by Fatty Acid Synthase (FAS).

Substrate Generation

-

Propionyl-CoA: This three-carbon thioester serves as the primer for the synthesis. Propionyl-CoA is a common metabolic intermediate derived from the catabolism of odd-chain fatty acids, and certain amino acids (valine, isoleucine, and methionine).[1] For in vitro synthesis, propionyl-CoA is typically provided as a starting material.

-

Malonyl-CoA: This three-carbon dicarboxylic acid thioester serves as the two-carbon extender unit in each round of fatty acid elongation. Malonyl-CoA is synthesized by the carboxylation of acetyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[2] This is a critical regulatory step in fatty acid biosynthesis.[2] The reaction is as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

Chain Elongation by Fatty Acid Synthase (FAS)

Fatty Acid Synthase is a multi-enzyme complex that catalyzes the iterative elongation of a growing fatty acyl chain.[3] While typically initiating with acetyl-CoA, FAS can utilize other short-chain acyl-CoAs as primers, including propionyl-CoA.[4][5] The synthesis of α-methylcaproyl-CoA proceeds as follows:

-

Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) domain of FAS.

-

First Elongation: The propionyl group is condensed with a malonyl group from malonyl-ACP. This condensation reaction involves the decarboxylation of malonyl-ACP and results in a five-carbon β-ketoacyl-ACP intermediate.

-

Reduction, Dehydration, and Second Reduction: The β-keto group is sequentially reduced to a hydroxyl group, dehydrated to form a double bond, and finally reduced to a saturated five-carbon acyl-ACP (α-methylvaleryl-ACP).

-

Second Elongation: The α-methylvaleryl-ACP undergoes a second round of elongation with another molecule of malonyl-ACP, forming a seven-carbon β-keto-α-methylcaproyl-ACP.

-

Final Reductions and Thioesterase Cleavage: The β-keto group is again reduced, dehydrated, and reduced to yield α-methylcaproyl-ACP. The final product, α-methylcaproic acid, is typically released from the ACP by the thioesterase domain of FAS. To obtain α-methylcaproyl-CoA, the free fatty acid must be subsequently activated by an acyl-CoA synthetase.

An alternative, though less direct, route for the introduction of a methyl branch is through the incorporation of methylmalonyl-CoA as an extender unit by FAS.[6] However, for the specific synthesis of an α-methylated product, the use of propionyl-CoA as a primer is the more direct and controlled method.

Experimental Protocols

This section provides detailed methodologies for the purification of the required enzymes and the in vitro synthesis and analysis of α-methylcaproyl-CoA.

Enzyme Purification

This protocol is adapted from established methods for the purification of mammalian FAS.

Materials:

-

Fresh or frozen animal tissue with high FAS activity (e.g., rat liver, lactating mammary gland)

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitors.

-

DEAE-Sepharose or other anion-exchange chromatography resin

-

Gel filtration chromatography column (e.g., Sephacryl S-300)

-

Bradford or BCA protein assay reagents

Procedure:

-

Homogenization: Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes, followed by ultracentrifugation of the supernatant at 100,000 x g for 1 hour to obtain the cytosolic fraction.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 30% saturation. Stir for 30 minutes and then centrifuge. Add more ammonium sulfate to the supernatant to reach 50% saturation, stir, and centrifuge to pellet the FAS.

-

Anion-Exchange Chromatography: Resuspend the pellet in a minimal volume of buffer and dialyze against the chromatography starting buffer. Apply the sample to a DEAE-Sepharose column and elute with a linear salt gradient (e.g., 0-0.5 M NaCl).

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange column, concentrate, and apply to a gel filtration column to separate by size.

-

Purity Analysis: Assess the purity of the final FAS preparation by SDS-PAGE.

Materials:

-

Similar starting tissue and buffers as for FAS purification.

-

Avidin-sepharose affinity chromatography resin.

Procedure:

-

Follow steps 1-3 of the FAS purification protocol.

-

Avidin-Affinity Chromatography: Resuspend the 30-50% ammonium sulfate pellet and dialyze. Apply the sample to an avidin-sepharose column. Wash the column extensively and then elute the ACC with a buffer containing free biotin.

-

Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

In Vitro Synthesis of α-Methylcaproic Acid

This protocol outlines the reaction conditions for the synthesis of the free fatty acid, which is the direct product of the FAS complex.

Reaction Mixture:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

1 mM DTT

-

1 mM EDTA

-

0.5 mg/mL Bovine Serum Albumin (BSA)

-

50 µM Propionyl-CoA

-

100 µM Malonyl-CoA

-

250 µM NADPH

-

Purified Fatty Acid Synthase (FAS) (e.g., 10-50 µg/mL)

Procedure:

-

Prepare the reaction mixture without FAS and pre-warm to 37°C.

-

Initiate the reaction by adding the purified FAS.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of a solution of 10% (w/v) KOH in methanol.

-

Saponify the fatty acids by heating at 70°C for 1 hour.

-

Acidify the mixture with concentrated HCl.

-

Extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Dry the organic phase under a stream of nitrogen.

Conversion of α-Methylcaproic Acid to α-Methylcaproyl-CoA

The synthesized free fatty acid can be converted to its CoA thioester using an acyl-CoA synthetase.

Reaction Mixture:

-

100 mM Tris-HCl Buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM Coenzyme A (CoA)

-

Synthesized α-methylcaproic acid

-

Acyl-CoA Synthetase (a commercial short/medium-chain acyl-CoA synthetase can be used)

Procedure:

-

Combine all components and incubate at 37°C.

-

Monitor the reaction progress by HPLC or LC-MS.

-

The resulting α-methylcaproyl-CoA can be purified by solid-phase extraction or HPLC.

Analysis of Products

The primary method for analyzing the fatty acid products of the in vitro synthesis is Gas Chromatography-Mass Spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs).[7][8]

Procedure:

-

Derivatize the extracted fatty acids to their methyl esters using a suitable reagent (e.g., BF₃-methanol or diazomethane).

-

Analyze the FAMEs by GC-MS. The mass spectrum of methyl α-methylcaproate will show a characteristic fragmentation pattern that confirms its structure.

Quantitative Data

Quantitative data for the specific synthesis of α-methylcaproyl-CoA is limited in the literature. However, studies on the substrate specificity of FAS provide some insights.

| Parameter | Value | Source |

| FAS Primer Specificity | Propionyl-CoA is utilized as a primer for odd-chain fatty acid synthesis.[4][5] | [4][5] |

| FAS Extender Specificity | FAS can utilize methylmalonyl-CoA, but at a much lower rate than malonyl-CoA.[6] | [6] |

| Product Profile with Propionyl-CoA | The use of propionyl-CoA as a primer leads to the synthesis of odd-chain fatty acids. The exact distribution of chain lengths depends on the source of the FAS and reaction conditions.[4][5] | [4][5] |

Note: The yield of α-methylcaproic acid will depend on factors such as the concentration of substrates and enzyme, reaction time, and the specific activity of the purified FAS. Optimization of the reaction conditions is recommended to maximize the yield of the desired C7 product.

Visualizations

Signaling Pathways and Workflows

References

- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. csun.edu [csun.edu]

- 4. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. shimadzu.com [shimadzu.com]

The Pivotal Role of α-Methylacyl-CoA Racemase (AMACR) in the Metabolism of α-Methylcaproyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Methylacyl-CoA racemase (AMACR), also known as P504S, is a critical enzyme in the metabolism of branched-chain fatty acids and bile acid intermediates. Its primary function is the stereoinversion of (2R)-α-methylacyl-CoA esters to their (2S)-epimers, a prerequisite for their subsequent degradation via peroxisomal and mitochondrial β-oxidation. This guide provides an in-depth examination of the function of AMACR with a specific focus on its interaction with α-methylcaproyl-CoA, a six-carbon branched-chain acyl-CoA. We will delve into the enzyme's catalytic mechanism, its role in metabolic pathways, and its significance as a therapeutic target. This document also furnishes detailed experimental protocols for the study of AMACR activity and presents quantitative data to support further research and drug development endeavors.

Introduction to α-Methylacyl-CoA Racemase (AMACR)

AMACR is a well-established biomarker for prostate cancer and is overexpressed in several other cancers.[1][2][3] The enzyme's role extends beyond pathology; it is essential for the metabolism of dietary branched-chain fatty acids, such as phytanic acid, and the synthesis of bile acids.[4][5] A deficiency in AMACR can lead to the accumulation of toxic branched-chain fatty acids, resulting in neurological disorders.[4]

The catalytic activity of AMACR involves the epimerization of a wide range of α-methylacyl-CoA substrates.[6] This process is crucial because the subsequent enzymes in the β-oxidation pathway are stereospecific for the (2S)-isomer.[4][5] AMACR facilitates this conversion, enabling the complete breakdown of these branched-chain fatty acids for energy production or for their roles in other metabolic processes.

The Catalytic Function of AMACR on α-Methylcaproyl-CoA

α-Methylcaproyl-CoA, a C6 α-methylated fatty acyl-CoA, serves as a substrate for AMACR. The enzyme catalyzes the conversion between its (2R) and (2S) stereoisomers. This racemization is a critical step for the entry of α-methylcaproyl-CoA into the β-oxidation spiral.

Catalytic Mechanism

The catalytic mechanism of AMACR proceeds through a deprotonation-reprotonation process via an enolate intermediate.[6] The enzyme abstracts the α-proton from the substrate, forming a planar enolate intermediate. Subsequently, a proton is added back to the opposite face of the α-carbon, resulting in the inversion of the stereochemistry. This reaction is reversible, and AMACR can act on both (2R)- and (2S)-isomers, eventually establishing an equilibrium between the two.[4]

Quantitative Analysis of Enzymatic Activity

| Substrate | K | V | Reference |

| Pristanoyl-CoA | 172 | 0.1 | [6] |

| Trihydroxycoprostanoyl-CoA | 31.6 | 0.3 | [6] |

It is important to note that these values are for longer-chain substrates and the affinity and turnover rate for the shorter α-methylcaproyl-CoA may differ.

AMACR in Metabolic and Signaling Pathways

AMACR is a key player in the peroxisomal β-oxidation of branched-chain fatty acids. This pathway is essential for the breakdown of fatty acids that cannot be processed by the mitochondrial β-oxidation machinery.

Peroxisomal β-Oxidation of α-Methylcaproyl-CoA

The metabolic fate of α-methylcaproyl-CoA involves its conversion to the (2S)-isomer by AMACR, followed by a series of enzymatic reactions within the peroxisome, leading to the shortening of the carbon chain.

Signaling Pathways

AMACR and its metabolic products can influence cellular signaling, particularly through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[3][8] Branched-chain fatty acids and their CoA esters can act as ligands for PPARα, leading to the upregulation of genes encoding for β-oxidation enzymes, including AMACR itself, creating a positive feedback loop.

Experimental Protocols

Synthesis of (2R/S)-α-Methylcaproyl-CoA

A common method for the synthesis of acyl-CoA esters is the mixed anhydride (B1165640) method.

Materials:

-

(2R/S)-α-Methylcaproic acid

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Coenzyme A trilithium salt

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium bicarbonate solution (saturated)

-

HPLC for purification

Procedure:

-

Dissolve (2R/S)-α-methylcaproic acid in anhydrous THF.

-

Cool the solution to 0°C and add TEA.

-

Slowly add ethyl chloroformate and stir the reaction mixture at 0°C for 30 minutes.

-

In a separate flask, dissolve Coenzyme A trilithium salt in a saturated sodium bicarbonate solution.

-

Add the Coenzyme A solution to the mixed anhydride solution and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by HPLC.

-

Purify the resulting α-methylcaproyl-CoA by preparative HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Expression and Purification of Recombinant Human AMACR

Recombinant human AMACR can be expressed in E. coli and purified using affinity chromatography.[9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human AMACR gene with a His-tag

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Transform the expression vector into the E. coli host strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD

600of 0.6-0.8. -

Induce protein expression with IPTG and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged AMACR with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Confirm the purity of the protein by SDS-PAGE.

AMACR Activity Assays

This assay monitors the exchange of the α-proton of the substrate with deuterium (B1214612) from the solvent (D₂O).[10][11]

Workflow:

A colorimetric assay can be developed using a coupled enzyme system where the (2S)-product of the AMACR reaction is a substrate for a stereospecific acyl-CoA oxidase, which produces H₂O₂. The H₂O₂ can then be detected using a chromogenic peroxidase substrate.[12][13]

Workflow:

This continuous assay monitors the change in the CD signal as the (2R)-substrate is converted to the (2S)-product, as each stereoisomer will have a distinct CD spectrum.

Workflow:

Conclusion and Future Directions

α-Methylacyl-CoA racemase plays an indispensable role in the metabolism of branched-chain fatty acids, including α-methylcaproyl-CoA. Its function as a stereoinverting enzyme is critical for the complete degradation of these molecules. The overexpression of AMACR in various cancers has positioned it as a significant target for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the enzymatic properties of AMACR and to screen for potential inhibitors. Future research should focus on elucidating the precise kinetic parameters of human AMACR with a broader range of short- and medium-chain α-methylacyl-CoAs, including α-methylcaproyl-CoA. A deeper understanding of the regulatory mechanisms governing AMACR expression and activity, particularly its interplay with signaling pathways like PPAR, will be crucial for the development of novel therapeutic strategies targeting this key metabolic enzyme.

References

- 1. arcadiapathways.sourceforge.net [arcadiapathways.sourceforge.net]

- 2. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Methylacyl-CoA Racemase Expression is Upregulated in Gastric Adenocarcinoma: A Study of 249 Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]

- 5. International Journal of Molecular Sciences | Open Access Journal | MDPI [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordination of inflammation and metabolism by PPAR and LXR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. constantsystems.com [constantsystems.com]

- 10. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

A Technical Guide to the Dietary Precursors of α-Methylacyl-CoA Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylacyl-CoA esters are critical intermediates in the catabolism of several dietary components. Their metabolism is essential for normal energy production and amino acid homeostasis. Dysregulation of these pathways is implicated in various metabolic disorders, making the enzymes and intermediates involved potential targets for therapeutic intervention. This technical guide provides an in-depth overview of the primary dietary precursors of α-methylacyl-CoA molecules, their metabolic pathways, quantitative data on their conversion, and detailed experimental protocols for their analysis.

The principal dietary precursors that lead to the formation of α-methyl-branched acyl-CoA esters are the branched-chain amino acids (BCAAs) isoleucine and valine , as well as odd-chain fatty acids (OCFAs) . The catabolism of these molecules converges on the production of key α-methylacyl-CoA intermediates, which are further processed through specific enzymatic steps.

Dietary Precursors and their Initial Catabolism

The journey from dietary intake to the formation of α-methylacyl-CoA begins with the breakdown of proteins and fats.

-

Branched-Chain Amino Acids (BCAAs): Isoleucine and valine are essential amino acids obtained from protein-rich foods such as meat, dairy products, and legumes. Their catabolism is initiated in skeletal muscle, unlike most other amino acids, which are primarily metabolized in the liver.[1]

-

Odd-Chain Fatty Acids (OCFAs): These fatty acids, containing an odd number of carbon atoms (e.g., pentadecanoic acid, C15:0; heptadecanoic acid, C17:0), are found in dairy products and the fat of ruminant animals. They are also produced by gut microbiota.

The initial steps of BCAA catabolism involve two common enzymatic reactions:

-

Transamination: The removal of the amino group from the BCAA, catalyzed by branched-chain aminotransferases (BCATs). This reaction converts the amino acid into its corresponding α-keto acid.[2]

-

Oxidative Decarboxylation: The irreversible decarboxylation of the α-keto acid by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which yields a branched-chain acyl-CoA ester.[2][3]

The β-oxidation of odd-chain fatty acids proceeds in a similar manner to that of even-chain fatty acids until the final round of oxidation, which yields acetyl-CoA and a three-carbon acyl-CoA, propionyl-CoA .[4][5][6]

Metabolic Pathways of α-Methylacyl-CoA Precursors

The catabolism of isoleucine, valine, and odd-chain fatty acids generates specific α-methylacyl-CoA intermediates.

Isoleucine Catabolism

The breakdown of isoleucine is a primary source of an α-methyl-branched acyl-CoA.

-

Transamination: Isoleucine is converted to α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is decarboxylated to form α-methylbutyryl-CoA .[1]

-

β-Oxidation: α-methylbutyryl-CoA then undergoes a series of β-oxidation steps, ultimately yielding acetyl-CoA and propionyl-CoA .[7]

Because the catabolism of isoleucine produces both acetyl-CoA (which can be converted to ketone bodies) and propionyl-CoA (which is gluconeogenic), it is considered both a ketogenic and a glucogenic amino acid.[1]

Valine Catabolism

The breakdown of valine also produces a branched-chain acyl-CoA intermediate which eventually leads to propionyl-CoA.

-

Transamination: Valine is converted to α-ketoisovalerate.[3]

-

Oxidative Decarboxylation: α-ketoisovalerate is decarboxylated to isobutyryl-CoA .[3][8]

-

Further Metabolism: Isobutyryl-CoA undergoes a series of reactions, including dehydrogenation, hydration, and hydrolysis, to ultimately form propionyl-CoA .[2][3]

As the end product of valine catabolism is propionyl-CoA, which can be converted to glucose, valine is a glucogenic amino acid.

Odd-Chain Fatty Acid β-Oxidation

The final cycle of β-oxidation of an odd-chain fatty acid results in the formation of propionyl-CoA.

-

β-Oxidation Cycles: The fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA.

-

Final Thiolytic Cleavage: The remaining five-carbon acyl-CoA is cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA .[9]

The Central Role of Propionyl-CoA and α-Methylacyl-CoA Racemase

The catabolic pathways of isoleucine, valine, and odd-chain fatty acids all converge on the production of propionyl-CoA . This three-carbon acyl-CoA is then carboxylated to form (S)-methylmalonyl-CoA , which is subsequently converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA , which can then enter the citric acid cycle.[4][5][9]

A key enzyme in the metabolism of α-methyl-branched fatty acids is α-methylacyl-CoA racemase (AMACR) . This enzyme is crucial for the degradation of these molecules via β-oxidation, as it catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers, the latter being the substrate for the subsequent β-oxidation enzymes.[10] AMACR is located in both peroxisomes and mitochondria.[10]

Quantitative Data

While precise in vivo conversion rates of dietary precursors to specific α-methylacyl-CoA intermediates are not extensively documented and can vary based on metabolic state, the following table summarizes some relevant quantitative information.

| Parameter | Value | Source |

| Typical Plasma Concentration of OCFAs | <0.5% of total plasma fatty acids | [11] |

| Propionyl-CoA from Valine | Stoichiometric (1 mole per mole of valine) | General Biochemistry |

| Propionyl-CoA from Isoleucine | Stoichiometric (1 mole per mole of isoleucine) | General Biochemistry |

| Propionyl-CoA from OCFAs | Stoichiometric (1 mole per mole of OCFA) | General Biochemistry |

Experimental Protocols

The analysis of acyl-CoA species in biological samples is challenging due to their low abundance and instability. The most common and sensitive method for their quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Extraction and Quantification of Acyl-CoAs by LC-MS/MS

This protocol is a generalized procedure based on common practices in the field.

1. Sample Collection and Quenching:

-

Rapidly collect tissue or cell samples and immediately freeze them in liquid nitrogen to quench all enzymatic activity.

-

For cultured cells, aspirate the medium and quickly wash with ice-cold phosphate-buffered saline before quenching.

2. Extraction:

-

Homogenize the frozen sample in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[12]

-

Alternatively, deproteinization can be achieved using acids like 5-sulfosalicylic acid (SSA) or perchloric acid. The use of SSA can obviate the need for a subsequent solid-phase extraction (SPE) step.[13]

-

Include an internal standard, such as a stable isotope-labeled acyl-CoA, in the extraction solvent for accurate quantification.

3. Sample Cleanup (if necessary):

-

If strong acids like trichloroacetic acid or perchloric acid are used for deproteinization, a solid-phase extraction (SPE) step is typically required to remove the acid and purify the acyl-CoAs before LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoAs using reversed-phase liquid chromatography. A C18 column is commonly used with a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic mobile phase (e.g., acetonitrile).[12][14]

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detect the acyl-CoA species using multiple reaction monitoring (MRM).

-

For quantification, a common transition is the precursor ion [M+H]+ fragmenting to a product ion corresponding to the loss of the 3'-phospho-ADP moiety (neutral loss of 507 Da).[13]

-

A second, qualifying transition can be used for confirmation.

-

5. Data Analysis:

-

Quantify the endogenous acyl-CoAs by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared with known concentrations of acyl-CoA standards.

Conclusion

The dietary precursors of α-methylacyl-CoA intermediates, primarily the branched-chain amino acids isoleucine and valine, and odd-chain fatty acids, play a crucial role in cellular metabolism. Understanding their catabolic pathways and the enzymes involved is vital for research into metabolic diseases and for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for the accurate investigation of these important metabolic pathways.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. aklectures.com [aklectures.com]

- 6. biochemistryclub.com [biochemistryclub.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biochemistryclub.com [biochemistryclub.com]

- 10. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]

- 11. An investigation of the metabolism of valine to isobutyl alcohol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Cellular Localization of Alpha-Methylcrotonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylcrotonyl-CoA, more formally known as 3-methylcrotonyl-CoA, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, leucine (B10760876). The precise subcellular localization of this metabolite is critical for understanding normal cellular metabolism, as well as the pathophysiology of inherited metabolic disorders such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of alpha-methylcrotonyl-CoA, details the experimental methodologies used for such determinations, and presents relevant biochemical pathways.

Core Conclusion: Mitochondrial Localization

The MCC enzyme is a heteromeric protein complex found in the mitochondrial matrix[2][5]. Studies in various organisms, including humans and higher plants, have consistently demonstrated the mitochondrial localization of MCC activity[4][5][6]. This enzymatic localization strongly implies that its substrate, alpha-methylcrotonyl-CoA, is also primarily situated within the mitochondrial matrix to ensure efficient metabolic flux through the leucine catabolic pathway.

Quantitative Data on Subcellular Distribution

While the qualitative localization of alpha-methylcrotonyl-CoA to the mitochondria is well-supported, specific quantitative data on its concentration or relative distribution between the mitochondria and other cellular compartments (e.g., the cytosol) is not extensively available in the current scientific literature. Most quantitative subcellular metabolomic studies on acyl-CoAs have focused on more abundant species such as acetyl-CoA, propionyl-CoA, and succinyl-CoA[7][8].

The table below presents a summary of the subcellular distribution of these more abundant acyl-CoAs, which can serve as a contextual reference. It is important to note that these values are not directly representative of alpha-methylcrotonyl-CoA distribution but illustrate the differential compartmentalization of related metabolites.

| Acyl-CoA Species | Mitochondrial Concentration/Abundance | Cytosolic Concentration/Abundance | Nuclear Concentration/Abundance | Reference |

| Acetyl-CoA | High | Moderate | Moderate | [7][8] |

| Propionyl-CoA | Moderate | Low | Enriched | [7][9] |

| Succinyl-CoA | High | Very Low | Not typically reported | [8] |

| Alpha-Methylcrotonyl-CoA | Presumed High | Presumed Very Low | Not Reported | Inferred from enzyme localization |

Signaling and Metabolic Pathways

Alpha-methylcrotonyl-CoA is a key intermediate in the mitochondrial pathway for leucine catabolism. This pathway is essential for energy production from branched-chain amino acids and for the removal of potentially toxic metabolic byproducts.

Experimental Protocols

Determining the subcellular localization of metabolites like alpha-methylcrotonyl-CoA requires meticulous experimental procedures to preserve the in vivo distribution during sample preparation. The following are key methodologies employed for such analyses.

Subcellular Fractionation by Differential Centrifugation

This is a classical technique to separate major organelles.

Protocol:

-

Homogenization: Tissues or cells are gently homogenized in an ice-cold isotonic buffer to rupture the plasma membrane while keeping organelles intact.

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1000 x g) to pellet nuclei and intact cells.

-

Mid-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000-15,000 x g) to pellet mitochondria.

-

High-Speed Centrifugation (Ultracentrifugation): The subsequent supernatant can be centrifuged at very high speeds (e.g., 100,000 x g) to pellet microsomes, leaving the cytosol as the final supernatant.

-

Analysis: Each fraction is then processed for metabolite extraction and analysis by mass spectrometry.

References

- 1. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 2. Mitochondrial matrix - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Biotin and 3-Methylcrotonyl-Coenzyme A Carboxylase in Higher Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of biotin and 3-methylcrotonyl-coenzyme a carboxylase in higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Trefely Research | Babraham Institute [babraham.ac.uk]

An In-depth Technical Guide on α-Methylacyl-CoA Metabolism and its Link to Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to a vast array of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of complex lipids and signaling molecules. The structure of the acyl group dictates its metabolic fate and biological function. A particularly important modification is the presence of a methyl group on the α-carbon, which introduces a chiral center and necessitates specific enzymatic machinery for its metabolism.

While the specific metabolite α-methylcaproyl-CoA is not extensively documented in canonical metabolic pathways, it serves as a representative for the broader, clinically significant class of α-methylacyl-CoAs. The metabolism of these compounds, derived from the breakdown of branched-chain amino acids (BCAAs) like isoleucine and branched-chain fatty acids from the diet, is critical for cellular homeostasis. Dysregulation of these pathways, often due to inborn errors of metabolism, can lead to the accumulation of toxic intermediates, resulting in severe neurological and systemic disease.

This technical guide provides a comprehensive overview of the core enzymes and pathways governing α-methylacyl-CoA metabolism. It details the link between enzymatic defects and the pathophysiology of related metabolic disorders, summarizes key quantitative data, outlines experimental protocols for investigation, and highlights the role of these pathways in diseases such as cancer, offering a knowledge base for researchers and professionals in drug development.

The Central Role of Alpha-Methylacyl-CoA Racemase (AMACR)

The processing of α-methyl-branched fatty acyl-CoAs via β-oxidation is contingent on the stereochemistry of the α-methyl group. The β-oxidation machinery exclusively recognizes the (2S)-stereoisomer. However, dietary sources, such as phytanic acid-derived pristanic acid, yield a racemic mixture of (2R)- and (2S)-methylacyl-CoA esters. Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is the pivotal enzyme that resolves this stereochemical challenge.[1]

AMACR catalyzes the cofactor-independent epimerization of (2R)-methylacyl-CoA esters to their (2S)-counterparts, thereby permitting their entry into the peroxisomal and mitochondrial β-oxidation spirals.[1][2] This function is indispensable for the complete degradation of these branched-chain lipids.

α-Methylacyl-CoAs in Amino Acid Catabolism

The catabolism of the essential branched-chain amino acid L-isoleucine is another major pathway involving α-methylacyl-CoA intermediates. The breakdown of isoleucine converges on the formation of two key products: acetyl-CoA, which can enter the citric acid cycle or be used for fatty acid synthesis, and propionyl-CoA, which is glucogenic.[3][4]

The final step of the isoleucine degradation pathway is catalyzed by mitochondrial acetoacetyl-CoA thiolase (ACAT1, also known as β-ketothiolase).[5] This enzyme cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[6][7] A deficiency in this enzyme leads to the accumulation of upstream intermediates, causing a severe metabolic disorder known as Beta-ketothiolase deficiency.[8][9]

Association with Metabolic Disorders

Defects in the enzymes responsible for processing α-methylacyl-CoAs lead to distinct inborn errors of metabolism, characterized by the accumulation of toxic intermediates.

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency

AMACR deficiency is a rare, autosomal recessive peroxisomal disorder resulting from mutations in the AMACR gene.[1][10] The enzymatic block leads to the accumulation of (2R)-methyl-branched fatty acids and bile acid precursors in plasma and tissues, most notably pristanic acid, dihydroxycholestanoic acid (DHCA), and trihydroxycholestanoic acid (THCA).[1][11]

The clinical presentation typically occurs in adulthood and is progressive. Key features include:

-

Neurological: Adult-onset sensorimotor neuropathy, seizures, ataxia, spasticity, and stroke-like episodes are common.[10][11][12] Cognitive decline and migraines may also occur.[10]

-

Hepatic: Liver dysfunction can be a feature, related to the accumulation of toxic bile acid intermediates.[12]

-

Ophthalmological: Vision problems, including pigmentary retinopathy, can develop.[11]

Diagnosis is confirmed by measuring elevated levels of pristanic acid and C27 bile acids in serum, followed by genetic sequencing of the AMACR gene. Management relies on dietary restriction of pristanic acid precursors by reducing the intake of dairy products and ruminant meats.[1]

Beta-Ketothiolase (ACAT1) Deficiency

This autosomal recessive disorder is caused by mutations in the ACAT1 gene, impairing the final step of isoleucine catabolism and ketone body utilization.[8][9] The deficiency prevents the cleavage of 2-methylacetoacetyl-CoA.[6] This leads to intermittent episodes of severe ketoacidosis, often triggered by fasting or infection.[7][8] Patients may present with vomiting, dehydration, lethargy, and convulsions during these episodes.[8] Diagnosis is made by urinary organic acid analysis, which reveals elevated levels of 2-methyl-3-hydroxybutyrate (B1258522) and 2-methylacetoacetate.[9]

Role in Cancer

Beyond rare metabolic disorders, AMACR has been identified as a significant biomarker in oncology, particularly prostate cancer. Numerous studies have demonstrated that AMACR (P504S) is highly overexpressed at both the mRNA and protein levels in prostatic adenocarcinoma compared to benign prostate tissue.[13][14] This overexpression has made it a valuable diagnostic immunohistochemical marker.[2] Furthermore, the attenuation of AMACR expression has been shown to reduce the growth of prostate cancer cells, suggesting that AMACR is not just a marker but also a potential therapeutic target for the treatment of prostate and other cancers.[2][15]

Quantitative Data Summary

Quantitative analysis of metabolites and enzyme expression is crucial for diagnosing metabolic disorders and for developing targeted therapies. The following tables summarize key quantitative findings related to α-methylacyl-CoA metabolism.

Table 1: AMACR Expression in Prostate Cancer

| Comparison | Fold Change (mRNA) | Method | Reference |

|---|

| Prostate Carcinoma vs. Benign Prostatic Hyperplasia | 3.75-fold increase (average) | Real-Time RT-PCR |[14] |

Table 2: Accumulated Metabolites in Related Metabolic Disorders

| Disorder | Deficient Enzyme | Key Accumulated Metabolites | Reference |

|---|---|---|---|

| AMACR Deficiency | Alpha-Methylacyl-CoA Racemase | Pristanic acid, Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA) | [1][11] |

| Beta-Ketothiolase Deficiency | Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) | 2-Methyl-3-hydroxybutyric acid, 2-Methylacetoacetic acid, Tiglylglycine |[8][9] |

Table 3: Kinetic Parameters for M. tuberculosis α-Methylacyl-CoA Racemase (MCR) as a Model Enzyme

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| (2R)-2-Methyl-hexadecanoyl-CoA | 29 ± 5 | 1.12 ± 0.08 | 3.9 x 104 | [16] |

| (2S)-2-Methyl-hexadecanoyl-CoA | 31 ± 5 | 0.81 ± 0.06 | 2.6 x 104 | [16] |

(Data derived from a colorimetric assay for the model organism enzyme)

Key Experimental Protocols

The study of α-methylacyl-CoA metabolism requires robust and sensitive analytical methods. Below are detailed methodologies for the quantification of relevant molecules.

Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of short- to medium-chain acyl-CoAs from biological tissues or cells using liquid chromatography-tandem mass spectrometry.

1. Sample Homogenization and Extraction:

-

Flash-freeze tissue samples (~5-10 mg) or cell pellets in liquid nitrogen.

-

Homogenize the frozen sample in 1 mL of an ice-cold extraction solvent (e.g., a mixture of acetonitrile (B52724)/methanol/water at 2:2:1 v/v/v or 2.5-5% sulfosalicylic acid (SSA)) using a bead-based homogenizer.[17][18]

-

Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or a non-endogenous odd-chain acyl-CoA like heptanoyl-CoA) in the extraction solvent for accurate quantification.

-

Centrifuge the homogenate at >12,000 x g for 10-15 minutes at 4°C to pellet proteins and cellular debris.[19]

-

Carefully collect the supernatant containing the acyl-CoAs.

2. Sample Preparation:

-

Lyophilize (freeze-dry) the supernatant to dryness.[19]

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 5% SSA or an aqueous solution with a low percentage of organic solvent.[20]

-

Centrifuge the reconstituted sample again to remove any insoluble material before transferring to an autosampler vial.

3. LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoAs using either reversed-phase (e.g., C18 column) or hydrophilic interaction liquid chromatography (HILIC).[19][21]

- Mobile Phase A: Typically an aqueous buffer, such as 5-10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.

- Mobile Phase B: An organic solvent, such as acetonitrile or methanol.

- Gradient: A gradient from low to high organic phase concentration is used to elute the acyl-CoAs based on their polarity.

-

Mass Spectrometry:

- Ionization: Use positive ion electrospray ionization (ESI+).

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the m/z of the intact acyl-CoA) and a specific product ion generated by its fragmentation (e.g., the characteristic fragment corresponding to the CoA moiety). This provides high specificity and sensitivity.

Sample [label="Tissue / Cells", shape=cylinder, fillcolor="#FFFFFF"];

Homogenize [label="1. Homogenization\n(in cold extraction solvent\n+ internal standard)", fillcolor="#F1F3F4"];

Centrifuge1 [label="2. Centrifugation\n(Protein Precipitation)", shape=ellipse, fillcolor="#FFFFFF"];

Supernatant [label="Supernatant\n(Acyl-CoA Extract)", shape=trapezium, fillcolor="#FBBC05"];

Lyophilize [label="3. Lyophilization", fillcolor="#F1F3F4"];

Reconstitute [label="4. Reconstitution", fillcolor="#F1F3F4"];

LC [label="5. LC Separation\n(e.g., C18 Column)", shape=cds, fillcolor="#4285F4"];

MS [label="6. MS/MS Detection\n(ESI+, MRM Mode)", shape=cds, fillcolor="#4285F4"];

Data [label="7. Data Analysis\n(Quantification)", shape=document, fillcolor="#34A853"];

Sample -> Homogenize;

Homogenize -> Centrifuge1;

Centrifuge1 -> Supernatant;

Supernatant -> Lyophilize;

Lyophilize -> Reconstitute;

Reconstitute -> LC;

LC -> MS;

MS -> Data;

}

Protocol 2: AMACR Enzyme Activity Assay (Tritiated Water Release)

This assay measures the rate of proton abstraction from the α-carbon of a substrate, which is the first step in the racemization reaction.[15]

-

Substrate: Use a radiolabeled substrate such as [2, 3-³H]-pristanoyl-CoA.

-

Reaction: Incubate the purified recombinant AMACR enzyme with the radiolabeled substrate in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C. The enzymatic reaction will release ³H from the substrate into the solvent (water).

-

Separation: Terminate the reaction and separate the unmetabolized [³H]-pristanoyl-CoA substrate from the tritiated water (³H₂O) product. This can be achieved using a C18 solid-phase extraction (SPE) plate, which retains the hydrophobic substrate while allowing the polar ³H₂O to pass through.[15]

-

Detection: Quantify the amount of ³H₂O in the flow-through using liquid scintillation counting. The rate of ³H₂O production is directly proportional to the enzyme's catalytic activity.

Protocol 3: Quantification of AMACR Protein Expression (AQUA)

Automated Quantitative Analysis (AQUA) is a fluorescence-based method for precise, objective quantification of protein expression within subcellular compartments in tissue microarrays.[13]

-

Immunofluorescence: Stain prostate tissue microarray slides with two primary antibodies: one for a tumor marker (e.g., cytokeratin) to identify tumor cells and create a "tumor mask," and another for the target protein (AMACR/P504S). Use corresponding secondary antibodies conjugated to distinct fluorophores. A DAPI stain is used to identify nuclei.

-

Image Acquisition: Capture high-resolution digital images of the stained tissue.

-

Image Analysis: The AQUA software uses algorithms to:

-

Identify the tumor area based on the cytokeratin signal.

-

Segment cells into subcellular compartments (e.g., cytoplasm, nucleus) based on the DAPI and cytokeratin stains.

-

Measure the intensity of the AMACR-specific fluorescent signal within the defined tumor mask.

-

-

Scoring: The intensity is reported as an AQUA score, which represents a continuous measure of protein concentration, providing a more objective and reproducible result than traditional manual scoring by a pathologist.[13]

Conclusion and Future Perspectives

The metabolism of α-methylacyl-CoAs is a critical junction between the catabolism of dietary branched-chain lipids and amino acids. While enzymes like AMACR and ACAT1 effectively manage these pathways, genetic defects lead to the accumulation of toxic intermediates, resulting in severe metabolic disorders with significant neurological consequences. The profound overexpression of AMACR in prostate cancer has also established it as a key diagnostic biomarker and a promising therapeutic target.

For drug development professionals, understanding the nuances of these pathways is essential. The development of potent and specific inhibitors for AMACR could offer novel therapeutic strategies for prostate cancer.[2] Furthermore, a deeper investigation into the pathophysiology of AMACR deficiency may reveal new targets for managing the resulting neurotoxicity.

Future research should focus on elucidating the full spectrum of substrates for AMACR and exploring potential non-canonical pathways for the synthesis and degradation of other α-methylacyl-CoAs. The development of more sensitive and high-throughput analytical methods will be paramount in identifying novel biomarkers and in assessing the efficacy of therapeutic interventions targeting these vital metabolic pathways.

References

- 1. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]

- 2. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiolase - Wikipedia [en.wikipedia.org]

- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 7. orpha.net [orpha.net]

- 8. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 9. Deficiency of acetyl-CoA acetyltransferase (Concept Id: C1536500) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. Alpha-methylacyl-CoA racemase deficiency (Concept Id: C3280428) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 12. metabolicsupportuk.org [metabolicsupportuk.org]

- 13. Quantitative determination of expression of the prostate cancer protein alpha-methylacyl-CoA racemase using automated quantitative analysis (AQUA): a novel paradigm for automated and continuous biomarker measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic fluorescence reverse transcriptase-polymerase chain reaction for alpha-methylacyl CoA racemase distinguishes prostate cancer from benign lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]

- 20. jdc.jefferson.edu [jdc.jefferson.edu]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Regulation of Propionyl-CoA Levels

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the intricate mechanisms governing the in vivo concentrations of propionyl-CoA, a critical intermediate in cellular metabolism. While the initial topic specified "alpha-methylcaproyl-CoA," this term does not correspond to a recognized standard metabolite. Therefore, this document focuses on the regulation of the closely related and metabolically central short-chain acyl-CoA, propionyl-CoA.

Metabolic Pathways of Propionyl-CoA

Propionyl-CoA is a pivotal three-carbon acyl-CoA thioester that sits (B43327) at the crossroads of several major catabolic pathways. Its intracellular concentration is a direct reflection of the balance between its production from various sources and its subsequent metabolic fates.

Sources of Propionyl-CoA

The primary sources of propionyl-CoA in mammalian cells are mitochondrial.[1][2] Key contributors include:

-

Branched-Chain Amino Acid (BCAA) Catabolism: The breakdown of isoleucine and valine generates propionyl-CoA.[3][4][5][6][7][8][9] This is a significant source, particularly in skeletal muscle.[10]

-

Odd-Chain Fatty Acid Oxidation: The final round of β-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[5][8][11]

-

Other Amino Acids: The catabolism of methionine and threonine also contributes to the propionyl-CoA pool.[3][4][5][6][8][9]

-

Cholesterol Side-Chain Oxidation: The breakdown of the cholesterol side chain during the formation of bile acids produces propionyl-CoA.[3][5]

-

Gut Microbiota: Fermentation of dietary fiber (like inulin) by colonic bacteria produces short-chain fatty acids (SCFAs), including propionate (B1217596), which can be absorbed and converted to propionyl-CoA in host cells.[1][12][13]

Metabolic Fates of Propionyl-CoA

The primary metabolic fate of propionyl-CoA is its conversion into succinyl-CoA for anaplerotic replenishment of the tricarboxylic acid (TCA) cycle.[4][11][14][15] This pathway is crucial for cellular energy metabolism.

-

Carboxylation to Methylmalonyl-CoA: The first and committed step is the ATP- and biotin-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA, catalyzed by propionyl-CoA carboxylase (PCC) .[3][5][6]

-

Epimerization: (S)-methylmalonyl-CoA is then converted to its (R)-stereoisomer by methylmalonyl-CoA epimerase .[3][5]

-

Isomerization to Succinyl-CoA: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[3][6][9][16]

In some organisms, particularly bacteria and fungi, propionyl-CoA can be metabolized through the methylcitrate cycle to detoxify the cell when propionyl-CoA levels are high.[3] Propionyl-CoA can also serve as a primer for the synthesis of odd-chain fatty acids.[5]

Signaling Pathways and Regulatory Mechanisms

The regulation of propionyl-CoA levels is tightly controlled at the enzymatic level to prevent its potentially toxic accumulation.[3][17]

Key Regulatory Enzymes

-

Propionyl-CoA Carboxylase (PCC): As the enzyme catalyzing the first committed step in propionyl-CoA's major catabolic pathway, PCC is a critical regulatory point.

-

Substrate and Cofactor Availability: The activity of PCC is dependent on the concentrations of its substrates (propionyl-CoA, ATP, and bicarbonate).[5][6] Biotin is an essential cofactor.[4][5]

-

Transcriptional Regulation: In some bacteria, the expression of PCC is upregulated in the presence of propionate. This is controlled by transcriptional regulators like PccR in Rhodobacter sphaeroides.[18]

-

Allosteric Regulation: While not extensively detailed in the provided results, accumulation of propionyl-CoA can have inhibitory effects on other enzymes, such as pyruvate (B1213749) dehydrogenase (PDH) and carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), indicating a complex interplay of metabolic regulation.[5]

-

-

Methylmalonyl-CoA Mutase (MCM): This enzyme's activity is critically dependent on its cofactor, adenosylcobalamin (a form of vitamin B12).[8][16]

-

Cofactor Availability: A deficiency in vitamin B12 can lead to reduced MCM activity and the accumulation of methylmalonyl-CoA.

-

Accessory Proteins: The protein MMAA is thought to play a role in maintaining MCM activity, possibly by acting as a chaperone or preventing its inactivation.[16]

-

-

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex: This complex catalyzes the rate-limiting step in the catabolism of BCAAs, a major source of propionyl-CoA.[7]

-

Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is regulated by a dedicated kinase (branched-chain ketoacid dehydrogenase kinase, BCKDK) and a phosphatase.[19] Phosphorylation by BCKDK inactivates the complex, thereby reducing the flux of BCAAs to propionyl-CoA.

-

Visualization of Regulatory Pathways

The following diagrams illustrate the key metabolic and regulatory pathways.

Caption: Overview of the primary metabolic sources and fates of propionyl-CoA in vivo.

Quantitative Data on Propionyl-CoA Levels

Quantitative analysis of acyl-CoAs in vivo is challenging due to their low abundance and reactivity. Most studies rely on mass spectrometry-based methods.

| Metabolite/Parameter | Condition/Tissue | Value/Observation | Reference |

| Propionyl-CoA Carboxylase (PCC) Km for Propionyl-CoA | Experimental Conditions | 0.29 mM | [5][6] |

| Propionyl-CoA Carboxylase (PCC) Km for Bicarbonate | Experimental Conditions | 3.0 mM | [5][6] |

| Propionyl-CoA Carboxylase (PCC) Km for ATP | Experimental Conditions | 0.08 mM | [6] |

| Endogenous Propionate Rate of Appearance | Healthy Humans | 0.27 ± 0.09 µmol·kg-1·min-1 | [13] |

| Propionylcarnitine Levels | Propionic Acidemia Models | 2000-fold higher than controls | [2] |

| Nuclear Propionyl-CoA Levels | Isoleucine/Valine Deprivation (24h) | 4-5 fold decrease in cultured cells | [20] |

| PCC Activity | Pcca-/-(A138T) Mouse Model | Dramatically reduced in brain, lung, liver, kidney, adipose | [21] |

| Propionylcarnitine Expansion | Pcca-/-(A138T) Mouse Model (Propionate challenge) | Largest expansion observed in the heart | [21][22] |

Experimental Protocols for Propionyl-CoA Quantification

The gold standard for quantifying short-chain acyl-CoAs like propionyl-CoA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25]

Principle

This method involves the extraction of acyl-CoAs from tissues or cells, separation by liquid chromatography, and detection by a tandem mass spectrometer. Quantification is typically achieved using stable isotope-labeled internal standards.[20]

Detailed Methodology (Adapted from multiple sources)

-

Sample Collection and Homogenization:

-

Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add a mixture of internal standards (e.g., 13C-labeled acyl-CoAs) to the tube.[26]

-

Homogenize the tissue on ice in an extraction solvent, such as a methanol/chloroform mixture or an acidic solution (e.g., 2.5% sulfosalicylic acid).[25][26]

-

-

Extraction of Acyl-CoAs:

-

Centrifuge the homogenate at a low temperature (4°C) to pellet proteins and cellular debris.[26]

-

The supernatant contains the acyl-CoAs.

-

For cleaner samples, a solid-phase extraction (SPE) step may be employed.[26][27] Condition the SPE column with methanol, equilibrate with water, load the sample, wash with a weak acid, and elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide).[26]

-

-

Sample Preparation for LC-MS/MS:

-

Dry the eluted sample under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for injection, such as 50% methanol.[26]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with an ion-pairing agent in the mobile phase to improve retention and peak shape.[25]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for detection and quantification.[25][28]

-

Quantitation Transition: Monitor the transition from the protonated molecular ion [M+H]+ to the fragment resulting from the neutral loss of the 3'-phospho-ADP moiety (neutral loss of 507 Da).[26][28] For propionyl-CoA (C3-CoA, MW ~823.6), this would be m/z 824 -> 317.

-

Qualifier Transition: A second transition can be monitored for confirmation, for example, [M+H]+ to the adenosine (B11128) diphosphate (B83284) fragment at m/z 428.[25][27]

-

-

-

Data Analysis:

-

Calculate the concentration of propionyl-CoA by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard.[26]

-

Visualization of Experimental Workflow

Caption: A typical experimental workflow for the quantification of propionyl-CoA using LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. babraham.ac.uk [babraham.ac.uk]

- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 4. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. wjgnet.com [wjgnet.com]

- 12. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BCKDK - Wikipedia [en.wikipedia.org]

- 20. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]

- 24. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS method for alpha-methylcaproyl-CoA quantification

An LC-MS/MS method for the sensitive and specific quantification of alpha-methylcaproyl-CoA is crucial for researchers in drug development and metabolic disease studies. This application note provides a detailed protocol for the analysis of this compound in biological matrices, leveraging a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The methodology described herein is designed for high-throughput applications, offering excellent accuracy and precision.

Introduction

This compound is a short-chain acyl-coenzyme A (acyl-CoA) thioester that can be an intermediate in the metabolism of branched-chain amino acids. Accurate measurement of its cellular levels is essential for understanding various metabolic pathways and their dysregulation in disease states. The method presented here utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components, followed by tandem mass spectrometry for selective and sensitive detection.

Biochemical Pathway